molecular formula C25H21NO4 B15024749 N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,6-dimethylphenoxy)acetamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B15024749
M. Wt: 399.4 g/mol
InChI Key: FDVHFXIETDXDKO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,6-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,6-dimethylphenoxy)acetamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and phenoxyacetic acid derivatives. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This step introduces the benzoyl group to the benzofuran ring.

    Nucleophilic Substitution: The phenoxyacetic acid derivative reacts with the benzofuran derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,6-dimethylphenoxy)acetamide: can be compared with other benzofuran derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C25H21NO4/c1-16-9-8-10-17(2)24(16)29-15-21(27)26-22-19-13-6-7-14-20(19)30-25(22)23(28)18-11-4-3-5-12-18/h3-14H,15H2,1-2H3,(H,26,27)

InChI Key

FDVHFXIETDXDKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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